molecular formula C22H21F3N4O2 B2467736 1-((3-Cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 1421517-52-3

1-((3-Cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No.: B2467736
CAS No.: 1421517-52-3
M. Wt: 430.431
InChI Key: CTMDBBWJHHVJKA-UHFFFAOYSA-N
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Description

1-((3-Cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C22H21F3N4O2 and its molecular weight is 430.431. The purity is usually 95%.
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Scientific Research Applications

Urea Biosensors

Urea biosensors are designed to detect and quantify urea concentration, highlighting the significance of urea in diagnosing and managing diseases related to nitrogen metabolism. Urea, being an end product of nitrogen metabolism, has critical implications for various diseases such as kidney malfunction and gastrointestinal disorders. Nanoparticles and conducting polymers are employed in biosensors for enzyme immobilization, indicating the broad applicability of urea derivatives in medical diagnostics and environmental monitoring (Botewad et al., 2021).

Urease Inhibitors

Research on urease inhibitors focuses on their potential as drugs for treating infections caused by urease-producing bacteria, such as Helicobacter pylori and Proteus species. This highlights the application of urea derivatives in developing treatments for gastric and urinary tract infections. Despite the challenges, including side effects of some urease inhibitors, the search for effective compounds continues (Kosikowska & Berlicki, 2011).

Fertilizers and Agriculture

Ureaform, a condensation product of urea and formaldehyde, is discussed for its slow-release nitrogen properties beneficial for agricultural applications. Its controlled nitrogen release supports improved fertility management and reduced environmental impact, indicating the role of urea derivatives in sustainable agriculture practices (Alexander & Helm, 1990).

Drug Design

Ureas play a critical role in drug design due to their unique hydrogen bonding capabilities, influencing the selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules. This showcases the versatility of urea derivatives in medicinal chemistry, emphasizing their contribution to developing new therapeutic agents (Jagtap et al., 2017).

Energy Storage

Research on urea as a hydrogen carrier for fuel cells illustrates its potential in energy storage technologies. Urea's properties, such as non-toxicity, stability, and ease of transport, alongside its cost-effectiveness and widespread availability, present it as a promising solution for sustainable and long-term energy supply (Rollinson et al., 2011).

Properties

IUPAC Name

1-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N4O2/c23-22(24,25)17-11-5-6-12-18(17)27-21(31)26-13-19-15-9-3-4-10-16(15)20(30)29(28-19)14-7-1-2-8-14/h3-6,9-12,14H,1-2,7-8,13H2,(H2,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTMDBBWJHHVJKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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